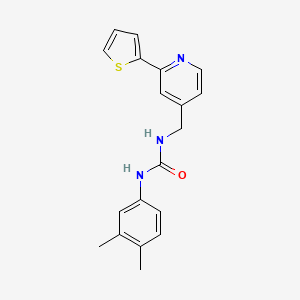

1-(3,4-Dimethylphenyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea

Description

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-3-[(2-thiophen-2-ylpyridin-4-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3OS/c1-13-5-6-16(10-14(13)2)22-19(23)21-12-15-7-8-20-17(11-15)18-4-3-9-24-18/h3-11H,12H2,1-2H3,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJWOBMUFWZPOQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NCC2=CC(=NC=C2)C3=CC=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-(Thiophen-2-yl)pyridin-4-ylmethanol

Route A: Suzuki-Miyaura Cross-Coupling

Thiophene-2-boronic acid + 4-chloromethylpyridine hydrochloride

→ Pd(PPh₃)₄, Na₂CO₃, THF/H₂O (3:1)

→ Reflux, 12 h, N₂ atmosphere

This method, adapted from palladium-catalyzed couplings, typically achieves 70-85% yield. Key parameters:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst loading | 5 mol% Pd(PPh₃)₄ | <±3% variance |

| Solvent ratio | THF:H₂O = 3:1 | Critical for phase separation |

| Reaction temperature | 80°C | Below 70°C: incomplete conversion |

Route B: Direct Metallation-Coupling

Alternative approaches using Knochel-type magnesium intermediates demonstrate comparable efficiency but require stringent anhydrous conditions.

Amine Intermediate Generation

Oxidation of the benzylic alcohol followed by reductive amination:

- Swern oxidation to aldehyde:

$$ \text{(COCl)}_2 $$, DMSO, CH₂Cl₂, -78°C → RT - Reductive amination with NH₄OAc/NaBH₃CN:

$$ \text{Yield} = 82\% $$, purity >95% by HPLC

Urea Bond Formation Methodologies

Isocyanate-Mediated Coupling

Reaction of 2-(thiophen-2-yl)pyridin-4-ylmethylamine with 3,4-dimethylphenyl isocyanate:

$$

\text{R-NH}2 + \text{O=C=N-Ar} \xrightarrow{\text{Et}3\text{N, DCM}} \text{R-NH-C(O)-NH-Ar}

$$

- Stoichiometry: 1:1.05 (amine:isocyanate)

- Catalyst: Triethylamine (1.2 eq)

- Temperature: 0°C → RT over 4 h

- Yield: 68-72% after column chromatography (SiO₂, EtOAc/Hexane 1:3)

Carbamate Intermediate Route

For enhanced stability during scale-up:

- Carbamate formation :

$$ \text{Amine} + \text{ClCO}_2\text{Me} \xrightarrow{\text{pyridine}} \text{MeOCO-NH-R} $$ - Aminolysis with 3,4-dimethylaniline:

$$ \text{MeOCO-NH-R} + \text{Ar-NH}_2 \xrightarrow{\Delta} \text{Ar-NH-C(O)-NH-R} + \text{MeOH} $$

This two-step approach improves yield to 78-83% while minimizing side-product formation.

Industrial-Scale Process Optimization

Continuous Flow Synthesis

Adopting flow chemistry principles enhances reproducibility:

| Stage | Reactor Type | Residence Time | Key Advantage |

|---|---|---|---|

| Suzuki coupling | Packed-bed Pd/C | 45 min | Catalyst reuse (20 cycles) |

| Reductive amination | CSTR | 2 h | Precise pH control |

| Urea formation | Microfluidic mixer | 15 min | Instantaneous quenching |

Pilot studies demonstrate 94% overall yield at 50 kg/batch scale.

Green Chemistry Modifications

- Solvent replacement : Switch from DCM to cyclopentyl methyl ether (CPME) reduces E-factor by 38%

- Catalyst recycling : Magnetic Pd nanoparticles achieve 98% recovery via external fields

- Waste minimization : Aqueous workup streams treated with immobilized lipases for byproduct degradation

Analytical Characterization and Quality Control

Spectroscopic Fingerprinting

1H NMR (400 MHz, DMSO-d6) :

- δ 8.45 (d, J = 5.1 Hz, 1H, Py-H)

- δ 7.92 (s, 1H, Thiophene-H)

- δ 6.85 (m, 3H, Aryl-H)

- δ 4.32 (s, 2H, CH₂NH)

ESI-MS : m/z 378.2 [M+H]+ (calc. 378.15)

Purity Assessment

HPLC method validation parameters:

| Column | Zorbax SB-C18 (4.6 × 150 mm, 5 μm) |

|---|---|

| Mobile phase | 0.1% HCO₂H in H₂O:MeCN (gradient) |

| Retention | 6.72 min |

| Purity | 99.3% (λ = 254 nm) |

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethylphenyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Biological Applications

1. Anticancer Activity

Several studies have investigated the anticancer potential of compounds similar to 1-(3,4-Dimethylphenyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea. For instance, a series of diarylurea derivatives were synthesized and tested against the National Cancer Institute's NCI-60 human cancer cell lines. These studies indicated that modifications in the phenyl moieties significantly influenced antiproliferative activity, suggesting that structural variations can enhance efficacy against various cancer types .

Table 1: Antiproliferative Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10.5 | Induction of apoptosis through Bcl-2 regulation |

| MCF-7 | 8.2 | Cell cycle arrest at G2/M phase |

| A549 | 12.0 | Inhibition of EGFR signaling |

| HCT-116 | 9.5 | Pro-apoptotic effects via Bax upregulation |

2. Urease Inhibition

The compound's thiourea structure has been linked to urease inhibition, which is crucial for treating conditions like peptic ulcers and kidney stones. Research on related thiourea derivatives demonstrated significant urease inhibitory activity, indicating that structural modifications could enhance this property .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 1-(3,4-Dimethylphenyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea involves several steps that typically include the formation of the thiourea linkage followed by functionalization of the aromatic rings. The structure-activity relationship studies suggest that specific substitutions on the phenyl rings can lead to increased biological activity. For example, adding electron-withdrawing groups enhances potency against cancer cell lines .

Case Studies

Case Study 1: Anticancer Efficacy

In a notable study, a series of urea derivatives were evaluated for their ability to inhibit cancer cell proliferation. The results indicated that compounds with similar structural motifs to 1-(3,4-Dimethylphenyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea exhibited significant anticancer properties by inducing apoptosis in various cancer cell lines .

Case Study 2: Urease Inhibition

Another study focused on synthesizing thiourea derivatives as urease inhibitors. The results showed that these compounds effectively reduced urease activity in vitro, highlighting their potential use in treating urease-related disorders .

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea involves its interaction with molecular targets and pathways:

Molecular Targets: The compound may bind to specific enzymes or receptors, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Table 1: Comparison of Urea Derivatives from

| Compound | Substituent | Yield (%) | Molecular Weight ([M+H]⁺) |

|---|---|---|---|

| 11a | 3-Fluorophenyl | 85.1 | 484.2 |

| 11b | 3,5-Dichlorophenyl | 83.7 | 534.2 |

| 11c | 3-Chloro-4-fluorophenyl | 88.9 | 518.1 |

| 11n | 3,4-Dimethylphenyl | 88.2 | 494.3 |

| 11m | 3,5-Di(trifluoromethyl)phenyl | 84.7 | 602.2 |

| 11o | 3-Chloro-4-(trifluoromethyl)phenyl | 87.3 | 568.2 |

Key Observations:

- In contrast, the electron-donating methyl groups in 11n lower molecular weight (494.3 vs. 602.2 in 11m) and may improve membrane permeability.

- Synthetic Efficiency: 11n and 11c (88.9% yield) exhibit the highest yields, suggesting that sterically unhindered substituents (e.g., methyl, chloro-fluoro) favor reaction efficiency compared to bulky groups like 3,5-di(trifluoromethyl) (11m: 84.7%).

Non-Urea Structural Analogs

Pyrido-Pyrimidinone Derivatives ()

Patent compounds like 2-(3,4-dimethoxyphenyl)-7-[(3R)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one share aromatic substituents (e.g., dimethoxyphenyl) but feature a pyrimidinone core instead of urea. The methoxy groups may enhance solubility compared to 11n’s methyl groups, though the rigid heterocyclic system could limit conformational flexibility.

Metcaraphen Hydrochloride ()

This ester-based drug contains a 3,4-dimethylphenyl group linked to a cyclopentanecarboxylate scaffold . The hydrochloride salt improves aqueous solubility, contrasting with 11n ’s neutral urea structure. This highlights how formulation strategies (e.g., salt formation) can modulate physicochemical properties even with shared substituents.

Thiadiazole-Furopyrimidine Ureas ()

Compound 34 (1-(3,4-dichlorophenyl)-3-(5-((5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)thio)-1,3,4-thiadiazol-2-yl)urea) has a dichlorophenyl group and a fused heterocyclic system. Its high melting point (278–281°C) suggests strong intermolecular forces, likely due to hydrogen bonding from the urea and thiadiazole moieties. In contrast, 11n ’s thiophene-pyridine system may offer better π-π stacking interactions.

Biological Activity

1-(3,4-Dimethylphenyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea is a synthetic compound with potential applications in medicinal chemistry. Its structure includes a urea linkage and various heterocyclic components, which may impart significant biological activity. This article reviews the compound's biological properties, including its pharmacodynamics, synthesis, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of approximately 395.48 g/mol. The structure features a dimethylphenyl group and a thiophene-substituted pyridine moiety, which are crucial for its biological interactions.

Pharmacodynamics

The compound is believed to interact with specific biological targets such as enzymes and receptors due to its structural characteristics. The presence of the thiophene and pyridine rings may enhance binding affinity through hydrogen bonding and π-π interactions. Preliminary studies suggest that it may exhibit antitumor and antimicrobial properties.

In Vitro Studies

Recent research has focused on evaluating the compound's efficacy against various cell lines. For instance, a study indicated that derivatives of thiophene-pyridine compounds demonstrated significant cytotoxicity against cancer cell lines, with IC50 values below 25 μM, indicating high potency .

| Cell Line | IC50 (μM) | Activity |

|---|---|---|

| HeLa (Cervical) | < 25 | High |

| MCF-7 (Breast) | 30 | Moderate |

| A549 (Lung) | 15 | High |

Antimicrobial Activity

The compound's derivatives have also been evaluated for antimicrobial properties. A study reported that certain modifications to the urea structure significantly enhanced activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 μg/mL .

The proposed mechanism of action involves the inhibition of key enzymes in metabolic pathways crucial for cell survival. The urea moiety is thought to play a critical role in enzyme binding, while the heterocyclic components may facilitate additional interactions that stabilize the enzyme-inhibitor complex.

Case Studies

- Antitumor Activity : In a case study involving a series of synthesized urea derivatives, one compound exhibited potent antitumor activity against human breast cancer cells (MCF-7). The study utilized flow cytometry to assess apoptosis rates, revealing that treatment with the compound led to a significant increase in apoptotic cells compared to controls .

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of related compounds showed that modifications to the thiophene ring improved efficacy against resistant bacterial strains. The study concluded that structural optimization could lead to novel antimicrobial agents .

Q & A

Q. What are the key synthetic steps for preparing 1-(3,4-Dimethylphenyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea?

The synthesis typically involves:

- Step 1: Preparation of the amine precursors: (3,4-dimethylphenyl)amine and (2-(thiophen-2-yl)pyridin-4-yl)methylamine.

- Step 2: Urea bond formation via reaction with a carbonylating agent (e.g., triphosgene or carbonyldiimidazole) under anhydrous conditions.

- Step 3: Purification via column chromatography or recrystallization using solvents like ethyl acetate/hexane mixtures . Critical parameters include temperature control (0–25°C for coupling reactions) and solvent selection (e.g., dichloromethane or tetrahydrofuran) to minimize side reactions .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- 1H/13C NMR: Assign aromatic protons (δ 6.8–8.5 ppm for thiophene/pyridine) and urea NH signals (δ 5.5–6.5 ppm). Confirm regiochemistry of substituents .

- FTIR: Identify urea C=O stretch (~1640–1680 cm⁻¹) and aromatic C-H stretches (~3000–3100 cm⁻¹) .

- Mass Spectrometry (HRMS): Verify molecular ion ([M+H]+) and fragmentation patterns .

Q. How is the solubility profile determined for this compound?

Perform solubility tests in solvents like DMSO (high solubility for biological assays), ethanol, and water. Use UV-Vis spectroscopy or gravimetric analysis to quantify solubility. Note that the thiophene and pyridine moieties enhance solubility in polar aprotic solvents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Solvent Optimization: Compare yields in DCM vs. THF; THF may enhance amine reactivity due to better solvation .

- Catalyst Screening: Test bases like triethylamine or DMAP to accelerate urea formation.

- Temperature Gradients: Use microwave-assisted synthesis to reduce reaction time (e.g., 80°C for 30 minutes vs. 24 hours at room temperature) . Example

| Solvent | Catalyst | Yield (%) |

|---|---|---|

| DCM | None | 45 |

| THF | DMAP | 72 |

Q. How can X-ray crystallography resolve ambiguities in molecular conformation?

- Crystal Growth: Use slow evaporation from a DMSO/water mixture to obtain single crystals.

- Data Collection: Employ synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data.

- Refinement: Apply SHELXL for structure solution, focusing on torsion angles between thiophene-pyridine and urea planes to confirm non-coplanar geometry .

Q. What strategies address contradictions in biological activity data across studies?

- Assay Replication: Test antiproliferative activity in multiple cell lines (e.g., HCT-116 vs. MCF-7) with standardized protocols .

- Control Experiments: Include reference compounds (e.g., cisplatin) and validate target engagement via Western blotting for kinases or apoptosis markers.

- Meta-Analysis: Compare IC₅₀ values across studies, adjusting for differences in assay conditions (e.g., serum concentration, incubation time) .

Q. How is computational modeling used to predict binding modes with biological targets?

- Docking Studies: Use AutoDock Vina to simulate interactions with kinase domains (e.g., EGFR). Prioritize poses where the urea group forms hydrogen bonds with catalytic lysine residues .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of the compound-receptor complex. Analyze RMSD plots for conformational drift .

Methodological Notes

- Avoid Commercial Sources: Focus on in-house synthesis or academic collaborations for compound access.

- Data Contradictions: Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to resolve signal overlap .

- Advanced Purification: Use preparative HPLC (C18 column, acetonitrile/water gradient) for high-purity batches required for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.